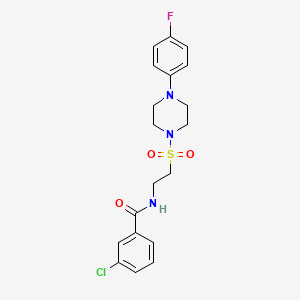

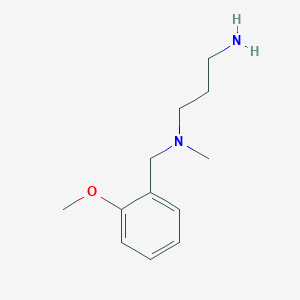

3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a synthetic molecule that incorporates a 3-chloro-4-fluorophenyl motif . It has been studied for its inhibitory activity against Tyrosinase from Agaricus bisporus (AbTYR), a key enzyme implicated in melanin production . The 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, indicating their potential as AbTYR inhibitors .

Synthesis Analysis

The synthesis of such compounds often involves the use of piperazine derivatives . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating a 3-chloro-4-fluorophenyl motif into distinct chemotypes . This motif is believed to be effective in interactions with the catalytic site of AbTYR .Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) discussed the use of a sulfonate reagent with similarities to the chemical structure of interest for analytical derivatization in liquid chromatography. This reagent, useful in high-performance liquid chromatography with fluorometric detection, shows potential for sensitive detection and analysis of various compounds, including those similar to 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (Wu et al., 1997).

Anti-microbial Activity

Jagtap et al. (2010) synthesized compounds related to the chemical , demonstrating anti-microbial activity. These compounds, which included fluorobenzothiazole comprising sulfonamido thiazole, were evaluated for their potential as potent biodynamic agents (Jagtap et al., 2010).

Role in Metabolism Studies

The metabolism of a novel antidepressant, Lu AA21004, similar in structure to the chemical of interest, was investigated by Hvenegaard et al. (2012). This research provided insights into the oxidative metabolism involving enzymes like CYP2D6 and CYP3A4/5, relevant for compounds with similar structures (Hvenegaard et al., 2012).

Dopamine Receptor Ligands

Leopoldo et al. (2002) explored derivatives of a benzamide compound, notably similar to the compound , as potential dopamine D(3) receptor ligands. This study highlighted the affinity and selectivity of such compounds for dopamine receptors, suggesting potential CNS applications (Leopoldo et al., 2002).

Antimicrobial, Anti-inflammatory, and Pharmacological Screening

Patel et al. (2009) synthesized and screened benzothiazole derivatives, including those structurally related to this compound, for various biological activities. This research highlights the broad spectrum of potential pharmacological applications of such compounds (Patel et al., 2009).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) investigated piperidine derivatives, closely related to the compound , for their anti-acetylcholinesterase activity. These findings are significant for understanding the potential therapeutic applications of such compounds in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of this compound is the dopamine D4 receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is particularly implicated in cognitive and emotional processes.

Mode of Action

The compound acts as a high-affinity and selective ligand for the dopamine D4 receptor This means it binds to the receptor with high specificity and affinity, influencing the receptor’s activity The exact nature of this influence (ie

Biochemical Pathways

The interaction of the compound with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and several forms of memory. Changes in the activity of these pathways can have significant downstream effects, potentially influencing behavior and cognition.

Future Directions

Properties

IUPAC Name |

3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3S/c20-16-3-1-2-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h1-7,14H,8-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFSFJUGPMMXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)